5,6-dihydro-3-phenyl-2h-pyran-2-one
Description
5,6-Dihydro-3-phenyl-2H-pyran-2-one is a bicyclic lactone characterized by a six-membered dihydropyran ring fused with a ketone group and a phenyl substituent at the 3-position. The phenyl group in the 3-position distinguishes it from simpler dihydropyranones, likely enhancing aromatic interactions and altering electronic properties .
Properties
CAS No. |
13019-35-7 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C11H10O2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
InChI Key |
CXBOBBRQOWTQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-dihydro-3-phenyl-2h-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst can yield the desired compound . Another method involves the use of Grignard reagents, where the addition of phenylmagnesium bromide to an α,β-unsaturated ester followed by cyclization produces this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-dihydro-3-phenyl-2h-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into dihydropyran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, lactones, and dihydropyran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions .
2. Biology:
- Enzyme Inhibition Studies: 5,6-Dihydro-3-phenyl-2H-pyran-2-one is utilized in investigating enzyme inhibition mechanisms. It has been shown to inhibit specific enzymes related to bacterial metabolism and cancer cell proliferation .
- Biological Assays: The compound is employed as a probe in biological assays to study interactions with various biological targets.
3. Medicine:
- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) for derivatives have been reported between 50 to 200 µg/mL.
- Anticancer Potential: In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism involves activation of caspase pathways leading to programmed cell death .
4. Industry:
- Pharmaceutical Production: The compound is used in the synthesis of pharmaceuticals and agrochemicals due to its reactive nature and ability to form diverse derivatives .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results indicated that derivatives could inhibit the growth of strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Derivative A | S. aureus | 100 |
| Derivative B | E. coli | 150 |
Case Study 2: Anticancer Activity
In another study focusing on breast cancer treatment, researchers assessed the effects of the compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis.
| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| 10 | 80 | Low |
| 20 | 50 | Moderate |
| 50 | 20 | High |
Mechanism of Action
The mechanism of action of 5,6-dihydro-3-phenyl-2h-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, the compound has been shown to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Variations
Dihydropyranones exhibit diverse biological and physicochemical properties depending on substituents. Key comparisons include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 5,6-Dihydro-3-phenyl-2H-pyran-2-one | Phenyl at C3 | C₁₁H₁₀O₂ | 174.20 | Aromatic ring enhances lipophilicity |
| 5,6-Dihydro-2H-pyran-2-one | No substituents | C₅H₆O₂ | 98.10 | Simpler structure, higher ring strain |
| 5,6-Dihydro-6-pentyl-2H-pyran-2-one | Pentyl at C6 | C₁₀H₁₆O₂ | 168.23 | Alkyl chain increases hydrophobicity |
| (±)-5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one | Hydroxy at C4, methyl at C6 | C₇H₁₀O₃ | 142.15 | Hydrogen bonding capability |
| (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one | Hexyl at C3, undecyl at C6 | C₂₂H₄₀O₂ | 336.55 | Long alkyl chains for membrane interaction |
Structural Insights :
- Phenyl vs. This difference impacts interactions with biological targets, such as enzymes or receptors .
Physicochemical Properties
- Lipophilicity : The phenyl group increases logP values compared to alkyl or hydroxy-substituted analogues, enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability : Fluorinated derivatives (e.g., ) exhibit higher stability due to strong C-F bonds, whereas phenyl-substituted compounds may decompose at elevated temperatures due to aromatic ring oxidation .
- Hydrogen Bonding : Hydroxy-substituted derivatives () display higher solubility in polar solvents, unlike the phenyl variant, which is more soluble in organic solvents like benzene or DCM .
Q & A
Q. What synthetic methodologies are recommended for 5,6-dihydro-3-phenyl-2H-pyran-2-one, and how can reaction efficiency be optimized?
A common synthetic route involves the acid-catalyzed cyclization of vinylacetic acid with paraformaldehyde in the presence of concentrated sulfuric acid and glacial acetic acid . Optimization strategies include:
- Catalyst screening : Testing Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, BF₃·OEt₂) to improve yield.
- Solvent systems : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- Characterization : Confirm product purity via NMR (¹H/¹³C) and HPLC, with GC-MS for volatile byproduct analysis.
- Scale-up considerations : Monitor exothermic reactions during large-scale synthesis to prevent thermal runaway.
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in this compound?
Standard protocols include:
- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics to assess bacteriostatic vs. bactericidal effects.
- Cytotoxicity counter-screening using mammalian cell lines (e.g., HEK-293) via MTT assays to differentiate antimicrobial activity from nonspecific toxicity .
Q. How does the α,β-unsaturated δ-lactone moiety influence the compound’s chemical reactivity?
The conjugated enone system enables:
- Electrophilic additions (e.g., Michael additions with thiols or amines).
- Cycloadditions (e.g., Diels-Alder reactions with dienes).
- Enzyme inhibition via covalent binding to nucleophilic residues (e.g., cysteine proteases) . Compared to isomers like 3,4-dihydro-2H-pyran, this structure exhibits enhanced electrophilicity at the α-position, influencing both synthetic derivatization and bioactivity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data across studies?
Contradictions often arise from variations in:
- Experimental design : Standardize cell lines (e.g., HepG2 vs. HeLa for cytotoxicity) and assay conditions (e.g., serum-free media to avoid protein binding).
- Compound purity : Employ orthogonal purity validation (e.g., HPLC with dual detectors, elemental analysis).
- Mechanistic redundancy : Use knockout models (e.g., CRISPR-Cas9) to confirm target specificity when multiple pathways are implicated . Meta-analyses of dose-response curves and statistical power calculations (e.g., Cohen’s d) can identify outliers and improve reproducibility.
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
Methodological steps include:
- Molecular docking : Tools like AutoDock Vina or Glide simulate binding poses within enzyme active sites (e.g., CYP3A4).
- MD simulations : Analyze binding stability over time (≥100 ns trajectories) using GROMACS or AMBER.
- QM/MM studies : Evaluate electronic interactions (e.g., charge transfer) at the enzyme-substrate interface. Experimental validation via kinetic assays (e.g., IC₅₀ determination) and site-directed mutagenesis (e.g., CYP3A4 Thr309Ala) can confirm computational predictions .
Q. What crystallographic techniques elucidate structural modifications impacting bioactivity?
- Single-crystal X-ray diffraction : Resolve stereochemical configurations and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) .
- Powder XRD : Monitor polymorphic transitions under varying temperatures or solvents.
- SCXRD data interpretation : Software like Olex2 or SHELXL refines bond angles and torsional strain, correlating structural features (e.g., lactone ring planarity) with activity .
Q. How can metabolomics identify off-target effects in mammalian cells exposed to this compound?
- Untargeted LC-MS/MS : Profile cellular metabolites (e.g., ATP, NADH) to detect perturbations in glycolysis or oxidative phosphorylation.
- Isotope tracing : Use ¹³C-glucose to map carbon flux changes in treated vs. untreated cells.
- Pathway enrichment analysis : Tools like MetaboAnalyst 5.0 link metabolite shifts to pathways (e.g., TCA cycle inhibition), guiding mechanistic follow-up .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key Parameters |
|---|---|---|
| Synthesis Optimization | GC-MS, NMR, HPLC | Purity (>95%), byproduct identification |
| Bioactivity Screening | Broth microdilution, MTT assay | IC₅₀, selectivity index (SI = IC₅₀-toxic/IC₅₀-bio) |
| Structural Analysis | SCXRD, DFT calculations | Bond lengths (Å), dihedral angles (°) |
| Mechanistic Studies | SPR, ITC, CRISPR-Cas9 | Kd, ΔH, ΔS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
